molecular formula C9H2F16O2 B1204826 9H-HEXADECAFLUORONONANOIC ACID CAS No. 76-21-1

9H-HEXADECAFLUORONONANOIC ACID

Cat. No.: B1204826
CAS No.: 76-21-1
M. Wt: 446.08 g/mol
InChI Key: RARQGXBOCXOJPM-UHFFFAOYSA-N
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Description

9H-Hexadecafluorononanoic acid is a perfluorinated carboxylic acid with the molecular formula C₉H₂F₁₆O₂. It is known for its high stability and resistance to degradation due to the presence of multiple fluorine atoms. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are widely used in various industrial applications due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Hexadecafluorononanoic acid typically involves the fluorination of nonanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where nonanoic acid is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale electrochemical fluorination due to its efficiency and ability to produce high-purity products. The reaction conditions are carefully controlled to ensure complete fluorination and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 9H-Hexadecafluorononanoic acid primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent the degradation of the fluorinated compound .

Major Products Formed: The major products formed from these reactions are typically fluorinated derivatives with modified functional groups. For example, the reaction with an amine can produce a fluorinated amide .

Mechanism of Action

The mechanism of action of 9H-Hexadecafluorononanoic acid is primarily related to its interaction with biological membranes and proteins. Due to its high lipophilicity, it can integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, it can bind to proteins, altering their structure and activity .

Comparison with Similar Compounds

Uniqueness: 9H-Hexadecafluorononanoic acid is unique due to its specific chain length and the complete fluorination of its carbon chain. This gives it distinct chemical properties, such as higher stability and resistance to degradation compared to its shorter or longer chain analogs .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2F16O2/c10-1(11)3(12,13)5(16,17)7(20,21)9(24,25)8(22,23)6(18,19)4(14,15)2(26)27/h1H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARQGXBOCXOJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF2HC7F14COOH, C9H2F16O2
Record name Nonanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50226894
Record name 9H-Perfluorononanoic acid
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Molecular Weight

446.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76-21-1
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecafluoro-nonanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Perfluorononanoic acid
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Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononan-1-oic acid
Source European Chemicals Agency (ECHA)
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Record name HEXADECAFLUORONONANOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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